2(3H)-Furanone, dihydro-5-methyl-5-(2-propenyl)-, (5R)-
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Overview
Description
2(3H)-Furanone, dihydro-5-methyl-5-(2-propenyl)-, (5R)- is a chemical compound known for its unique structure and properties. It belongs to the class of furanones, which are heterocyclic organic compounds containing a furan ring. This compound is characterized by the presence of a dihydro-5-methyl-5-(2-propenyl) group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-5-methyl-5-(2-propenyl)-, (5R)- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the furanone ring. The choice of solvent and temperature can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its desired form. Industrial methods often focus on scalability and reproducibility to meet the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Furanone, dihydro-5-methyl-5-(2-propenyl)-, (5R)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2(3H)-Furanone, dihydro-5-methyl-5-(2-propenyl)-, (5R)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2(3H)-Furanone, dihydro-5-methyl-5-(2-propenyl)-, (5R)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2(3H)-Furanone, dihydro-5-methyl-5-(2-propenyl)-, (5R)- include other furanones and related heterocyclic compounds. Examples include:
- 2(3H)-Furanone, dihydro-5-methyl-
- 2(3H)-Furanone, dihydro-5-(2-propenyl)-
Uniqueness
What sets 2(3H)-Furanone, dihydro-5-methyl-5-(2-propenyl)-, (5R)- apart from similar compounds is its specific structural features, such as the presence of both a methyl and a propenyl group. These features contribute to its unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
654676-04-7 |
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Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(5R)-5-methyl-5-prop-2-enyloxolan-2-one |
InChI |
InChI=1S/C8H12O2/c1-3-5-8(2)6-4-7(9)10-8/h3H,1,4-6H2,2H3/t8-/m0/s1 |
InChI Key |
HSHSOYVJJCKZDP-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@]1(CCC(=O)O1)CC=C |
Canonical SMILES |
CC1(CCC(=O)O1)CC=C |
Origin of Product |
United States |
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